molecular formula C21H26ClNO2 B6116839 1-(4-chlorophenoxy)-3-{[(1-phenylcyclopentyl)methyl]amino}-2-propanol

1-(4-chlorophenoxy)-3-{[(1-phenylcyclopentyl)methyl]amino}-2-propanol

Cat. No. B6116839
M. Wt: 359.9 g/mol
InChI Key: UVWJHSIRFYJJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenoxy)-3-{[(1-phenylcyclopentyl)methyl]amino}-2-propanol, commonly known as CP-47,497, is a synthetic cannabinoid that has been used in scientific research as a tool to study the endocannabinoid system. It was first synthesized in the late 1990s by Pfizer, and its structure is based on that of the natural cannabinoid THC.

Mechanism of Action

CP-47,497 acts as a partial agonist at the CB1 receptor, meaning that it binds to the receptor and activates it to a lesser degree than THC. This results in a less intense psychoactive effect than THC, but still allows for the study of the endocannabinoid system.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a variety of biochemical and physiological effects on the body, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

CP-47,497 has several advantages for use in lab experiments, including its ability to selectively bind to the CB1 receptor and its less intense psychoactive effect compared to THC. However, it also has some limitations, such as its potential for off-target effects and the need for caution in interpreting results due to its partial agonist activity.

Future Directions

There are several potential future directions for research using CP-47,497, including:
1. Studying its effects on specific physiological processes such as pain, appetite, and mood regulation.
2. Investigating its potential therapeutic applications for conditions such as chronic pain and anxiety.
3. Developing more selective CB1 receptor agonists based on the structure of CP-47,497.
4. Exploring its potential as a tool for studying the endocannabinoid system in animal models of disease.

Synthesis Methods

CP-47,497 is synthesized from a series of chemical reactions starting with 1,4-dichlorobenzene and cyclopentylmagnesium bromide. The resulting intermediate is then reacted with phenylmagnesium bromide to form the final product.

Scientific Research Applications

CP-47,497 has been used in scientific research to study the endocannabinoid system, which is involved in a variety of physiological processes including pain, appetite, and mood regulation. It has been shown to bind to the CB1 receptor, which is the primary receptor for THC in the brain.

properties

IUPAC Name

1-(4-chlorophenoxy)-3-[(1-phenylcyclopentyl)methylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO2/c22-18-8-10-20(11-9-18)25-15-19(24)14-23-16-21(12-4-5-13-21)17-6-2-1-3-7-17/h1-3,6-11,19,23-24H,4-5,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWJHSIRFYJJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC(COC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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